Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate;hydrochloride” is a chemical compound with the empirical formula C11H11ClN2O5 . It is a solid substance and has a molecular weight of 286.67 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11ClN2O4.ClH/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16;/h2-3,5,8H,4,12H2,1H3;1H
. This indicates the presence of a methyl ester group (COOCH3), an amino group (NH2), a chloro group (Cl), and a nitro group (NO2) on the phenyl ring. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Scientific Research Applications
1. Antimalarial Activity
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate;hydrochloride has been studied for its potential antimalarial properties. Werbel et al. (1986) explored a series of related compounds and found significant antimalarial potency against Plasmodium berghei in mice, including activity against resistant strains of parasites and promising pharmacokinetic properties for potential human clinical trials (Werbel et al., 1986).
2. Solid-Phase Synthesis Applications
Matiadis et al. (2009) developed an efficient solid-phase synthesis method for 3,5-disubstituted-2-aminofuranones, demonstrating the versatility of related chemical structures in synthetic processes (Matiadis et al., 2009).
3. Solubility and Partition Coefficients in Solvent Systems
Hart et al. (2015) investigated the solubility and partition coefficients of various compounds, including those related to this compound, in solvent systems. This research is crucial for understanding the behavior of such compounds in different environments (Hart et al., 2015).
4. Anticonvulsant and Neurotoxic Properties
Research on N-phenyl derivatives of phthalimide, which are structurally related to the compound , has revealed insights into their anticonvulsant and neurotoxic properties. This is significant for understanding the broader implications of similar chemical structures in medicinal chemistry (Vamecq et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4.ClH/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16;/h2-3,5,8H,4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMULUXGYFFOWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.